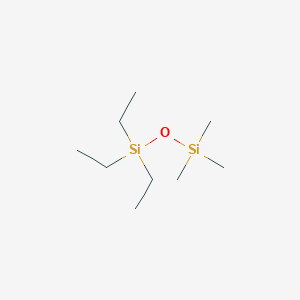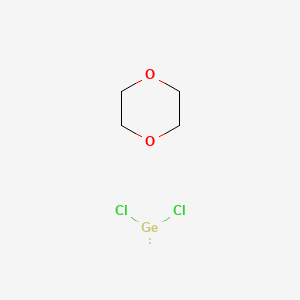
二氧六环锗(II)氯化物
描述
科学研究应用
Germanium(II) chloride dioxane complex (1:1) has several scientific research applications:
Chemistry: It is used as a precursor to synthesize germanium oxide nanoparticles and heterocyclic germylene complexes.
Biology: The compound’s reductant properties make it useful in various biochemical transformations.
Industry: It is used in the fabrication of germanium thin films through atomic layer deposition.
准备方法
The synthesis of germanium(II) chloride dioxane complex (1:1) typically involves the reduction of a dioxane solution of germanium tetrachloride with tributyltin hydride . The reaction can be represented as follows:
GeCl4+2Bu3SnH+C4H8O2→GeCl2(O2C4H8)+2Bu3SnCl+H2
Hydrosilanes have also been used as reductants in this synthesis . Industrial production methods may involve similar reduction processes, ensuring the purity and yield of the final product.
化学反应分析
Germanium(II) chloride dioxane complex (1:1) undergoes various types of chemical reactions, including:
Reduction: It acts as a reductant in organic transformations.
Substitution: The compound can participate in substitution reactions, where the chloride ligands are replaced by other groups.
Oxidation: It can be oxidized to form germanium(IV) compounds.
Common reagents used in these reactions include tributyltin hydride and hydrosilanes . Major products formed from these reactions include germanium oxide nanoparticles and heterocyclic germylene complexes .
作用机制
The mechanism by which germanium(II) chloride dioxane complex (1:1) exerts its effects involves its role as a reductant. It donates electrons to other molecules, facilitating reduction reactions. The molecular targets and pathways involved include the reduction of metal ions and organic compounds, leading to the formation of germanium-based nanoparticles and complexes .
相似化合物的比较
Germanium(II) chloride dioxane complex (1:1) can be compared with other germanium compounds such as:
- Germanium(II) bromide
- Germanium(IV) chloride
- Germanium(II) iodide
- Germanium(IV) oxide
What sets germanium(II) chloride dioxane complex (1:1) apart is its unique ability to act as a reductant and its use as a precursor for the synthesis of germanium-based nanoparticles and thin films .
属性
InChI |
InChI=1S/C4H8O2.Cl2Ge/c1-2-6-4-3-5-1;1-3-2/h1-4H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMJLNHIEKAQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.Cl[Ge]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2GeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446118 | |
| Record name | Germanium(II) chloride dioxane complex (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28595-67-7 | |
| Record name | Germanium(II) chloride dioxane complex (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium, dichloro(1,4-dioxane-κO1,κO4)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of GeCl2·dioxane?
A1: The molecular formula of GeCl2·dioxane is C4H8Cl2GeO2, and its molecular weight is 239.64 g/mol.
Q2: Is there spectroscopic data available for GeCl2·dioxane?
A2: While specific spectroscopic data wasn't detailed in the provided abstracts, GeCl2·dioxane and its derivatives are routinely characterized using multinuclear NMR spectroscopy (1H, 13C, 19F, 29Si, 119Sn), IR spectroscopy, and mass spectrometry. [, , , , , , , , , , ]
Q3: What are the typical reaction pathways of GeCl2·dioxane?
A3: GeCl2·dioxane is frequently used in salt metathesis reactions with lithium, potassium, or Grignard reagents to install germanium into various molecular frameworks. [, , , , , , , , , , ] It also undergoes insertion reactions into metal-halogen or metal-nitrogen bonds. [, ]
Q4: Can you give examples of Ge(II) compounds synthesized using GeCl2·dioxane?
A4: A wide variety of Ge(II) compounds have been prepared from GeCl2·dioxane including:
- Germylenes: These divalent germanium compounds are often stabilized by bulky ligands like β-diketiminates, N-heterocyclic carbenes, and phosphines. [, , , , , , , , , , , , , , ]
- Germanium(II) halides: These serve as precursors to other Ge(II) species. [, , ]
- Germanium(II) amides and amidinates: These compounds exhibit diverse reactivity. [, , , , ]
Q5: What types of heterocyclic compounds incorporating germanium have been made with GeCl2·dioxane?
A5: Researchers have used GeCl2·dioxane to create:* Germanium-containing cyclophanes [, ]* Digermacyclobutanes and digermabicyclohexanes []* Diazagermacyclopentanes []
Q6: Can GeCl2·dioxane be used in atomic layer deposition?
A6: Yes, GeCl2·dioxane has been successfully used as a precursor for the atomic layer deposition of Ge-Sb films, which are relevant for phase-change memory applications. []
Q7: Does GeCl2·dioxane exhibit catalytic activity?
A7: GeCl2·dioxane, in combination with AgBF4, acts as a catalyst for the activation of glycosyl fluorides in glycosylation reactions. [] It is also reported to mediate a reductive Mannich-type reaction of α-bromoketones with N-alkylimines. []
Q8: Is there information about the stability of GeCl2·dioxane?
A8: GeCl2·dioxane should be handled under an inert atmosphere using standard Schlenk or glovebox techniques, as it is moisture-sensitive. [, , , , , , ]
Q9: Have computational methods been applied to GeCl2·dioxane systems?
A9: Yes, density functional theory (DFT) calculations have been used to study the electronic structure, bonding, and reactivity of various Ge(II) compounds prepared from GeCl2·dioxane. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


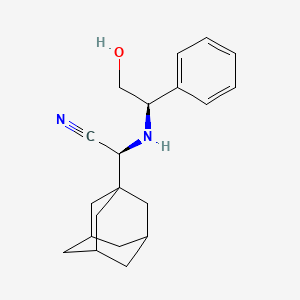
![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)
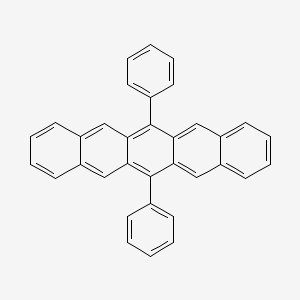
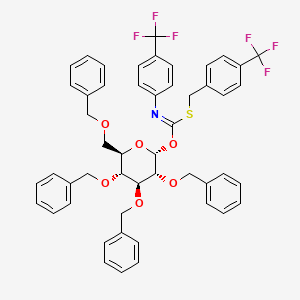
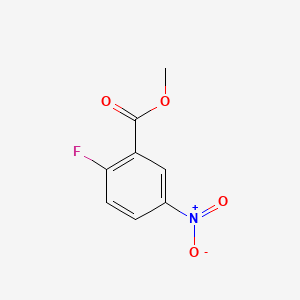
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1588883.png)
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)
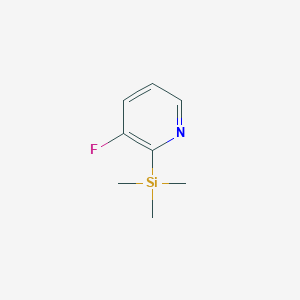
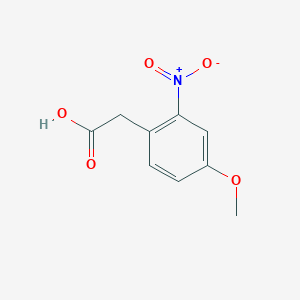
![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
